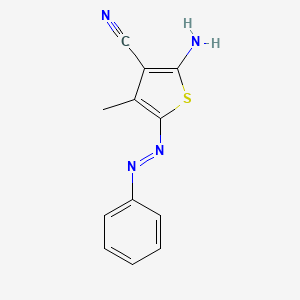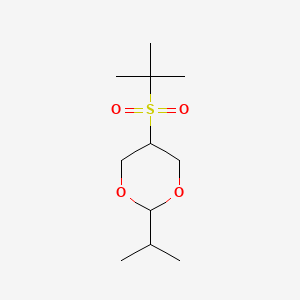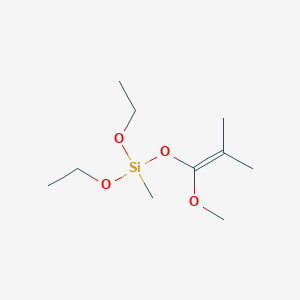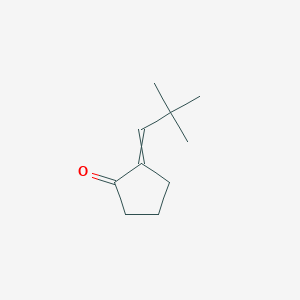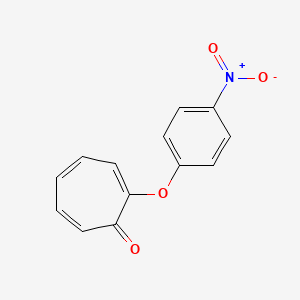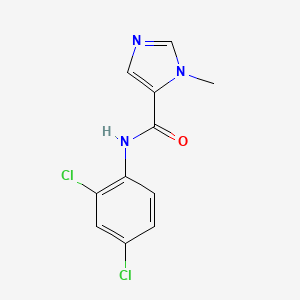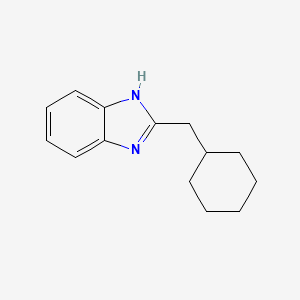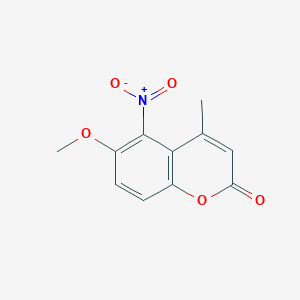
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy, methyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy, methyl, and nitro groups through specific reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base, while the nitro group can be added through nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the fields of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group, for instance, can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxy and methyl groups may affect the compound’s binding affinity to enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with the methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): Contains a hydroxy group, influencing its biological activity.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is unique due to the specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups allows for versatile reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
103854-03-1 |
|---|---|
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
6-methoxy-4-methyl-5-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-9(13)17-7-3-4-8(16-2)11(10(6)7)12(14)15/h3-5H,1-2H3 |
Clé InChI |
HTUGKXSTVQEQBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
